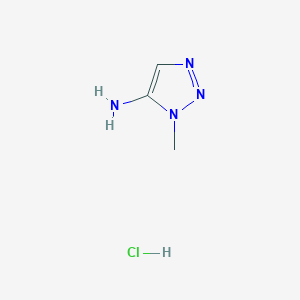

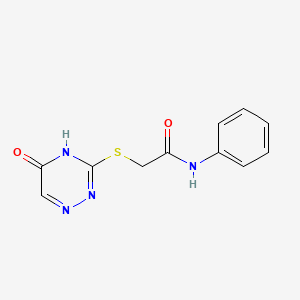

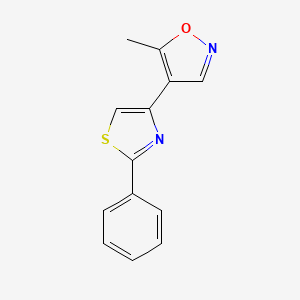

![molecular formula C17H14Cl2N2O B2500921 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole CAS No. 381198-69-2](/img/structure/B2500921.png)

2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-seleno-1-alkylbenzimidazoles involves sequential treatment with butyllithium, elemental selenium, and hydrochloric acid, as demonstrated in the synthesis of 2-seleno-1-methylbenzimidazole . Similarly, the synthesis of 1-(2-methylpropenyl)-2-methylbenzimidazoles requires the reaction of 2-methylbenzimidazole with 3-chloro-2-methylpropene using a strong base as a catalyst . These methods highlight the versatility in the synthesis of benzimidazole derivatives, which may be applicable to the synthesis of 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques such as NMR, X-ray diffraction, and DFT studies. For example, restricted rotation around the methylene bridge in certain benzimidazole derivatives has been evidenced by NMR and X-ray studies, supported by DFT calculations . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including oxidation and cyclization. Oxidation of 1-methylbenzimidazole derivatives with m-chloroperoxybenzoic acid leads to hydroxylated products and 2-oxo derivatives, depending on the pKa of the starting material . Cyclization reactions are also common in the synthesis of benzimidazole-related heterocycles, as seen in the formation of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole and dimethyl acetylenedicarboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties significantly. For example, the hindered rotation around the methylene bridge due to substituents can affect the solubility and stability of the compound in different solvents . Theoretical calculations, such as DFT, can predict these properties and provide insights into the compound's behavior in various environments .

Aplicaciones Científicas De Investigación

Occurrence and Toxicity in the Environment

A review focused on the occurrence, toxicity, and degradation of triclosan (TCS), a compound structurally related to 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, highlights its widespread use in household and personal care products. Its presence in environmental compartments, due to partial elimination in sewage treatment plants, has raised concerns. TCS's high hydrophobicity allows it to accumulate in fatty tissues, leading to detection in fish and human samples. The compound's transformation into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, underscores the need for understanding the environmental and health impacts of structurally related compounds like 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole (Bedoux et al., 2012).

Analytical and Scientometric Reviews

The environmental and health impacts of 2,4-D, a herbicide closely related to 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, have been extensively analyzed. A scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) offers a quantitative visualization of the research on 2,4-D's toxicology and mutagenicity, highlighting the global trends and gaps in studies related to its use. This kind of analysis can provide a framework for understanding the broader implications of related compounds in agricultural and urban activities (Zuanazzi et al., 2020).

Environmental Behavior and Fate

The environmental fate and behavior of parabens, which share similar properties with 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, have been reviewed to understand their persistence and effects in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to the continuous introduction from consumer products, raising concerns about their ecological impacts (Haman et al., 2015).

Toxicological Reviews

A review on the genetic toxicology of chlorinated dibenzo-p-dioxins, compounds related to the environmental persistence and potential health risks of 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, outlines the significance of understanding the mutagenicity and cytotoxic effects of such compounds. The complexity of their effects on human health and the environment underlines the importance of comprehensive studies to assess the impact of related chemicals (Wassom et al., 1977).

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h2-8,10H,1,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKQIULLQLLPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

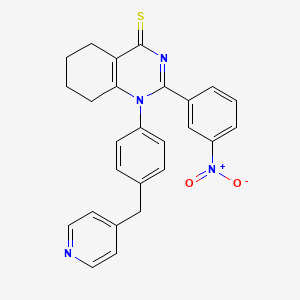

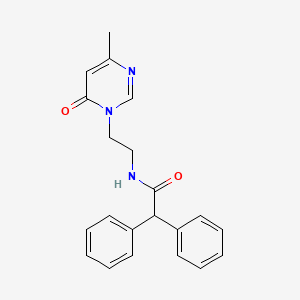

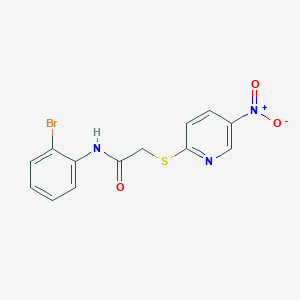

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)

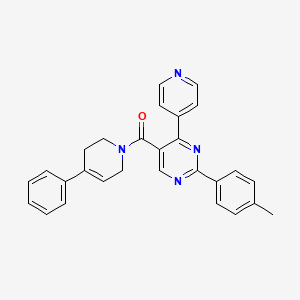

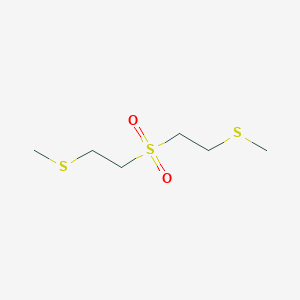

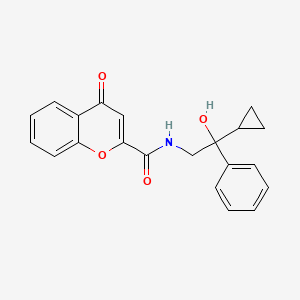

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)

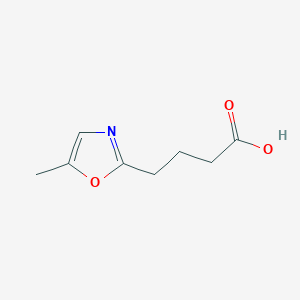

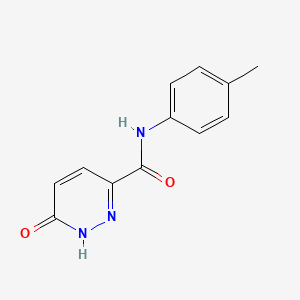

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)